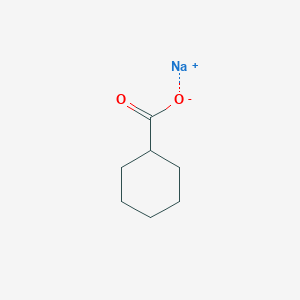

Sodium cyclohexanecarboxylate

概要

説明

- ピペミド酸は、グラム陰性菌および一部のグラム陽性菌に対して活性があり、主に消化器、胆道、尿路の感染症の治療に使用されていました。

- ピペミド酸の販売承認は、欧州連合全体で停止されていることに注意することが重要です .

ピペミド酸: は、ピリドピリミジン系抗菌剤の一種です。1979年に導入され、類似のピリドン含有キノロンと作用機序が一部重複しています。

準備方法

- ピペミド酸は、さまざまな経路で合成できます。一般的な合成方法の1つは、8-エチル-5-オキソ-2-ピペラジン-1-イル-5,8-ジヒドロピリド[2,3-d]ピリミジン-6-カルボン酸前駆体の反応を含みます。

- 工業生産方法は、これらの合成経路の改変、反応条件の最適化、およびスケールアッププロセスを含む場合があります。

化学反応の分析

- ピペミド酸は、酸化、還元、置換など、さまざまな種類の反応を受ける可能性があります。

- これらの反応で使用される一般的な試薬および条件は、特定の変換によって異なります。たとえば、酸化反応には、過マンガン酸カリウムや過酸化水素などの酸化剤が含まれる場合があります。

- これらの反応から生成される主な生成物には、官能基が改変されたピペミド酸の誘導体が含まれます。

科学研究への応用

- ピペミド酸は、その抗菌特性について研究されてきましたが、その用途は感染症の治療を超えています。

- 化学では、ピリドピリミジン系構造を理解するためのモデル化合物として役立ちます。

- 生物学および医学では、特に耐性菌に対する抗菌剤としての可能性を研究しています。

- 工業では、ピペミド酸の合成と誘導体が、創薬および化学研究に貢献しています。

科学的研究の応用

Biochemical Applications

Sodium cyclohexanecarboxylate plays a significant role in biochemical research, particularly in studies related to fatty acid synthesis and metabolism.

1.1 Fatty Acid Synthesis

Research indicates that this compound influences the fatty acid composition in microbial systems. In a study where cells were cultivated with varying concentrations of this compound, it was observed that the compound affected the fatty acid profile significantly, suggesting its potential as a modulator of lipid biosynthesis pathways .

Pharmaceutical Applications

This compound is utilized in the pharmaceutical industry for its buffering properties and as a stabilizing agent in drug formulations.

2.1 Drug Formulation

The compound has been studied for its effectiveness as a stabilizer in various pharmaceutical preparations. Its ability to maintain pH levels within optimal ranges enhances the stability and efficacy of active pharmaceutical ingredients (APIs) .

2.2 Case Study: Drug Stability

A case study involving the formulation of an oral drug highlighted that incorporating this compound significantly improved the stability of the active ingredient under various storage conditions. The results showed reduced degradation rates compared to formulations without this compound .

Food Science Applications

In food science, this compound serves multiple functions, primarily as a food additive and preservative.

3.1 Food Additive

This compound is recognized as a flavoring agent and is permitted for use in food products by regulatory bodies such as the FDA. It enhances flavor profiles while also acting as a preservative by inhibiting microbial growth .

3.2 Preservation Studies

A comparative study on the shelf-life of food products treated with this compound demonstrated an extension of freshness and reduction in spoilage rates. The treated samples exhibited lower levels of microbial contamination over time compared to untreated controls .

作用機序

- ピペミド酸は、DNA複製および修復に関与する必須酵素である細菌のDNAジャイレースおよびトポイソメラーゼIVを阻害することにより、その効果を発揮します。

- DNAプロセスを阻害することにより、細菌の増殖と複製を防ぎます。

- 分子標的はジャイレースサブユニットであり、影響を受ける経路は細菌の生存にとって不可欠です。

類似化合物との比較

- ピペミド酸は、シプロフロキサシンやノルフロキサシンなどの他のキノロン系抗生物質と類似性を共有しています。

- ピペミド酸の独自性は、より一般的なキノロン骨格とは異なるピリドピリミジン構造にあります。

生物活性

Sodium cyclohexanecarboxylate, a sodium salt derived from cyclohexanecarboxylic acid, has garnered attention for its diverse biological activities. This article explores its pharmacological properties, metabolic pathways, and potential therapeutic applications based on recent research findings.

- Chemical Formula : C₇H₁₁O₂Na

- Molecular Weight : 128.14 g/mol

- CAS Number : 98-89-5

Biological Activity Overview

This compound exhibits several biological activities, primarily linked to its role as a modulator in various biochemical pathways. Its effects are particularly noted in the following areas:

Metabolism and Excretion

Research indicates that this compound undergoes significant metabolic transformation in vivo. In studies involving Wistar rats, it was found that after oral administration, over 50% of the compound was excreted unchanged or as metabolites within 24 hours . The metabolic pathways typically involve:

- Beta-Oxidation : This process leads to the formation of dicarboxylic acids when the side-chain contains an even number of carbons, while odd-numbered chains yield various cyclohexane derivatives .

- Conjugation Reactions : Metabolites may be conjugated with glucuronic acid or glycine for excretion via urine .

Case Study 1: Neuroprotection in Parkinson's Disease Models

A study demonstrated that sodium salts similar to this compound acted as positive allosteric modulators at mGlu4 receptors, significantly improving motor function in animal models of Parkinson's disease. The effective concentration (EC50) was reported at approximately 798 nM in human models .

Case Study 2: Gut Microbiota Interaction

In vitro experiments showed that this compound influenced the growth of specific gut bacteria, promoting a healthier microbiome composition. This effect was associated with reduced markers of inflammation and improved gut barrier function .

Data Tables

特性

IUPAC Name |

sodium;cyclohexanecarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12O2.Na/c8-7(9)6-4-2-1-3-5-6;/h6H,1-5H2,(H,8,9);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XTIVBOWLUYDHKE-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)C(=O)[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11NaO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

98-89-5 (Parent) | |

| Record name | Sodium cyclohexanecarboxylate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000136016 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID90159617 | |

| Record name | Sodium cyclohexanecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90159617 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

136-01-6 | |

| Record name | Sodium cyclohexanecarboxylate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000136016 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sodium cyclohexanecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90159617 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Sodium cyclohexanecarboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.753 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the role of sodium cyclohexanecarboxylate in the ozone-initiated oxidation of cumene?

A1: The research paper explores the use of this compound as an additive in the ozone-initiated oxidation of cumene. While the abstract doesn't provide specific results, it suggests that the presence of this compound influences the oxidation process []. Further investigation into the full text of the research paper is needed to understand the specific interactions, downstream effects, and whether this compound acts as a catalyst or promoter in this specific reaction.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。